molecular formula C10H11NO3 B1196345 Cichorine CAS No. 114090-43-6

Cichorine

Cat. No.: B1196345
CAS No.: 114090-43-6
M. Wt: 193.2 g/mol
InChI Key: ICZVDXDXJQCDOJ-UHFFFAOYSA-N
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Description

Cichorine is a phytotoxin produced by the fungus Aspergillus nidulans. It is a secondary metabolite with notable biological activities. The compound has been identified as a potential herbicide due to its phytotoxic effects on various plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The first total synthesis of cichorine involves the sequential connection of diverse functionalities on the aromatic nucleus followed by a Parham cyclization process. This process gives rise to the lactam unit embedded in the this compound framework .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on its biosynthesis in fungi, particularly Aspergillus nidulans .

Chemical Reactions Analysis

Types of Reactions

Cichorine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities .

Mechanism of Action

The mechanism of action of cichorine involves its interaction with specific molecular targets in plants. It disrupts cellular processes, leading to phytotoxic effects. The exact molecular pathways and targets are still under investigation, but it is known to affect the growth and development of plants .

Comparison with Similar Compounds

Cichorine is compared with other phytotoxins produced by fungi, such as:

These compounds share structural similarities with this compound but have modifications that enhance their biological activities.

Properties

IUPAC Name

6-hydroxy-4-methoxy-5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-5-8(12)3-6-7(9(5)14-2)4-11-10(6)13/h3,12H,4H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZVDXDXJQCDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1OC)CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331975
Record name 6-Hydroxy-4-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114090-43-6
Record name 2,3-Dihydro-6-hydroxy-4-methoxy-5-methyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114090-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-4-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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